

Determining Manganese Oxidation States in Mn3O4 using X-ray Photoelectron Spectroscopy (XPS)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Trimanganese tetraoxide	
Cat. No.:	B072212	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Manganese oxides are pivotal materials in various scientific and industrial fields, including catalysis, energy storage, and biomedical applications. The functionality of these materials is intrinsically linked to the oxidation state of manganese. Mn3O4, also known as hausmannite, is a mixed-valence manganese oxide containing both Mn(II) and Mn(III) species. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique for determining the elemental composition and chemical states of materials. This document provides a detailed protocol for using XPS to characterize the oxidation states of manganese in Mn3O4.

Manganese presents a significant challenge in XPS analysis due to the complex multiplet splitting observed in its core level spectra, particularly the Mn 2p region.[1] Therefore, a comprehensive analysis often involves examining both the Mn 2p and Mn 3s regions to accurately distinguish between the different oxidation states.[2][3]

Data Presentation: Binding Energies and Multiplet Splitting



Accurate identification of manganese oxidation states by XPS relies on the careful analysis of binding energies and spectral features. The following tables summarize typical binding energy ranges for Mn 2p3/2 and the multiplet splitting of the Mn 3s peak for common manganese oxides.

Table 1: Typical Mn 2p3/2 Binding Energies for Manganese Oxides

Oxidation State	Compound	Mn 2p3/2 Binding Energy (eV)
Mn(II)	MnO	~641.4
Mn(III)	Mn2O3	~641.4
Mn(IV)	MnO2	~641.8

Note: The binding energies for Mn(II) and Mn(III) in their respective binary oxides are very similar, highlighting the difficulty in distinguishing them based solely on the Mn 2p peak position.[2] Deconvolution of the Mn 2p spectrum, considering multiplet splitting, is crucial.

Table 2: Mn 3s Multiplet Splitting for Different Oxidation States

Oxidation State	Compound	Mn 3s Peak Splitting (ΔE, eV)
Mn(II)	MnO	~6.0
Mn(III)	Mn2O3	≥ 5.3
Mn(IV)	MnO2	~4.7

The magnitude of the Mn 3s multiplet splitting is a diagnostic tool for the oxidation state.[2][3] This splitting arises from the coupling of the 3s core hole with the 3d valence electrons.

Experimental Protocol

This protocol outlines the key steps for acquiring and analyzing XPS data from Mn3O4 samples.



1. Sample Preparation

- Powder Samples: Press the Mn3O4 powder into a clean indium foil or onto a sample holder with double-sided carbon tape. Ensure a flat and uniform surface.
- Thin Films: Mount the thin film sample on a compatible sample holder.
- Surface Contamination: To minimize surface contamination, which can affect the accuracy of the analysis, consider fracturing the sample in-situ within the XPS analysis chamber if the instrument allows.[4]
- Degassing: Degas the sample in the introduction chamber to an appropriate pressure to minimize outgassing in the main analysis chamber.
- 2. Instrument Setup and Data Acquisition
- X-ray Source: Use a monochromatic Al Kα X-ray source (1486.6 eV). This provides a narrow line width, which is essential for resolving the complex Mn 2p spectra.[1]
- Analysis Chamber Pressure: Maintain a high vacuum, typically below 1 x 10-8 Torr, in the analysis chamber.[4]
- Survey Scan: Acquire a survey spectrum (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.
 - Pass Energy: 160-200 eV
 - Step Size: 1 eV
- High-Resolution Scans: Acquire high-resolution spectra for the Mn 2p, Mn 3s, O 1s, and C 1s regions.
 - Mn 2p Region: This region often shows significant multiplet splitting.
 - Mn 3s Region: The multiplet splitting of this peak is a key indicator of the oxidation state.
 [2]

Methodological & Application





- O 1s Region: The O 1s spectrum can provide information about lattice oxygen and surface hydroxyl species.
- C 1s Region: The adventitious carbon C 1s peak at ~284.8 eV is typically used for charge correction.[1]

Pass Energy: 20-40 eV

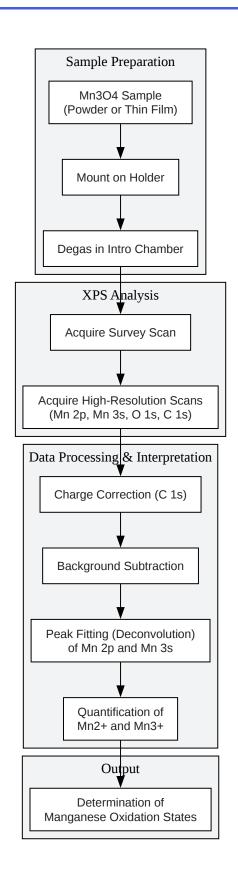
Step Size: 0.1 eV

3. Data Analysis and Interpretation

- Charge Correction: Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.[1]
- Background Subtraction: Apply a suitable background model, such as a Shirley background, to the high-resolution spectra.
- Peak Fitting (Deconvolution):
 - Mn 2p Spectrum: The Mn 2p spectrum of Mn3O4 is a composite of Mn2+ and Mn3+ species. Due to significant multiplet splitting, fitting this peak is challenging.[1] Use established fitting parameters and multiplet peak shapes for MnO and Mn2O3 as references. The Mn 2p3/2 peak in MnO2 is typically narrower than in MnO or Mn2O3.[2] MnO also exhibits a satellite feature around 647 eV which is absent in Mn2O3 and MnO2. [2][3]
 - Mn 3s Spectrum: Fit the Mn 3s region with two peaks to determine the multiplet splitting
 (ΔΕ). Compare the obtained ΔΕ value with the reference values in Table 2 to identify the
 dominant oxidation states. For Mn3O4, a splitting value around 5.3 eV is expected,
 indicative of the presence of Mn3+.[5]
 - Quantification: Determine the relative concentrations of Mn2+ and Mn3+ by calculating the areas of the corresponding fitted peaks in the Mn 2p spectrum. The theoretical ratio of Mn2+ to Mn3+ in Mn3O4 is 1:2.

Visualization of the Experimental Workflow





Click to download full resolution via product page



Caption: Experimental workflow for determining manganese oxidation states in Mn3O4 using XPS.

Conclusion

X-ray Photoelectron Spectroscopy is an indispensable tool for elucidating the surface chemistry of manganese oxides. By carefully analyzing both the Mn 2p and Mn 3s core level spectra, researchers can effectively determine the oxidation states of manganese in complex materials like Mn3O4. The protocol and reference data provided in this application note offer a comprehensive guide for conducting and interpreting XPS measurements on these important materials. An empirical methodology using XPS has been developed to quantify the oxidation state of multivalent manganese oxides.[6][7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Manganese [xpsfitting.com]
- 2. Manganese | Periodic Table | Thermo Fisher Scientific SG [thermofisher.com]
- 3. Manganese | Periodic Table | Thermo Fisher Scientific US [thermofisher.com]
- 4. rruff.net [rruff.net]
- 5. researchgate.net [researchgate.net]
- 6. XPS determination of Mn oxidation states in Mn (hydr)oxides [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. pure.psu.edu [pure.psu.edu]
- To cite this document: BenchChem. [Determining Manganese Oxidation States in Mn3O4 using X-ray Photoelectron Spectroscopy (XPS)]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b072212#xps-for-determining-manganese-oxidation-states-in-mn3o4]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com